



Application Notes: Cell-Based Assay Protocol for KRAS G12C Inhibitor 16

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Compound of Interest		
Compound Name:	KRAS G12C inhibitor 16	
Cat. No.:	B15571040	Get Quote

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a small GTPase that acts as a molecular switch in intracellular signaling pathways, regulating cell proliferation, differentiation, and survival.[1] Mutations in the KRAS gene are among the most common drivers of human cancers, including non-small cell lung cancer (NSCLC), colorectal cancer (CRC), and pancreatic cancer.[2][3] The G12C mutation, where glycine is replaced by cysteine at codon 12, locks the KRAS protein in a constitutively active, GTP-bound state, leading to uncontrolled cell growth.[1][4]

KRAS G12C inhibitors are a class of targeted therapies that specifically and covalently bind to the mutant cysteine residue.[1] This irreversible binding traps the KRAS G12C protein in its inactive, GDP-bound conformation, thereby inhibiting downstream signaling through pathways such as the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[1][4][5] This application note provides a detailed protocol for cell-based assays to evaluate the potency and mechanism of action of novel compounds, such as "KRAS G12C inhibitor 16".

The following protocols describe two key cell-based assays: a cell proliferation assay to determine the inhibitor's effect on tumor cell growth (phenotypic effect) and a western blot assay to confirm the inhibition of downstream signaling (target engagement).

Data Presentation



The efficacy of KRAS G12C inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or half-maximal growth inhibition (GI50) values in various cancer cell lines harboring the G12C mutation. Below is a summary of representative data for well-characterized KRAS G12C inhibitors.

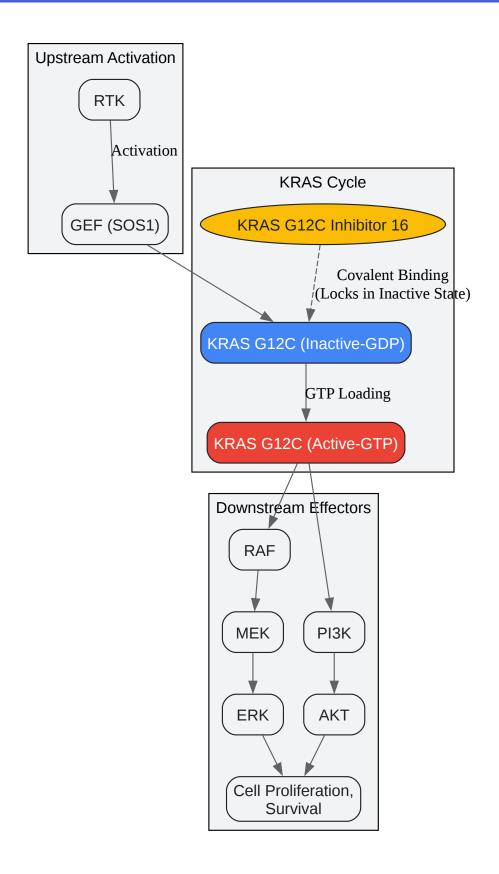
Inhibitor	Cell Line	Cancer Type	Assay Type	IC50 / GI50 (nM)
Sotorasib (AMG510)	NCI-H358	NSCLC	Cell Viability	8.88[6][7]
Adagrasib (MRTX849)	NCI-H358	NSCLC	Cell Viability	Data not specified
MRTX1257	Murine KRAS G12C	NSCLC	Cell Proliferation	~10[8]
AMG-510	Murine KRAS G12C	NSCLC	Cell Proliferation	Data not specified
MRTX-849	Murine KRAS G12C	NSCLC	Cell Proliferation	Data not specified

Note: Specific IC50 values for all compounds in all cell lines are not always available in the provided search results. The table presents available data.

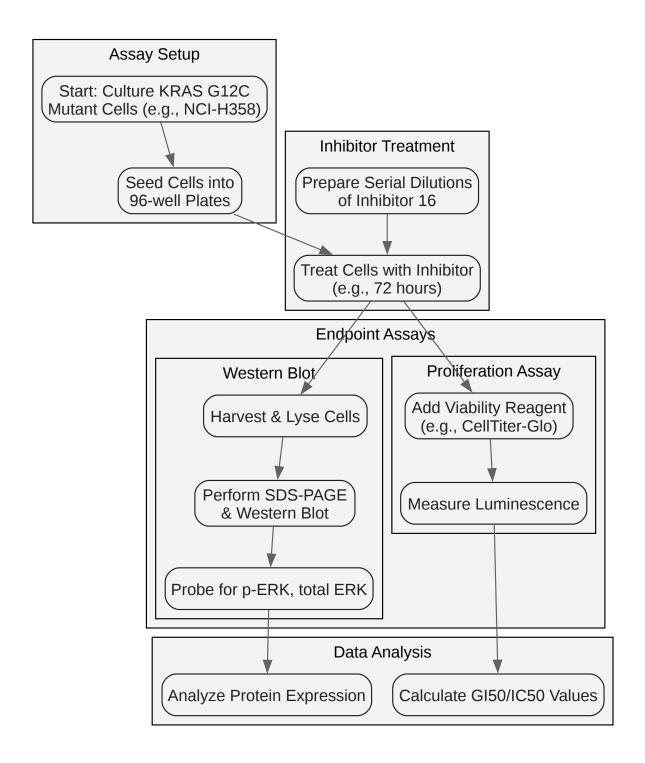
Signaling Pathway and Experimental Workflow

To visualize the biological context and the experimental process, the following diagrams are provided.









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